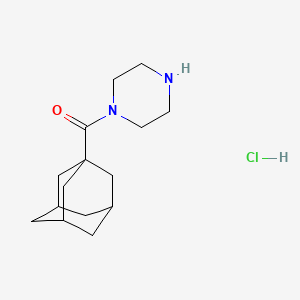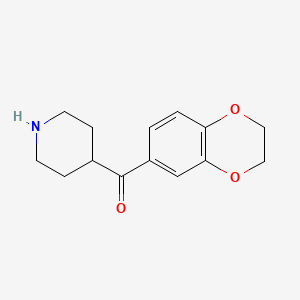
2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chemical structure that has been studied for its potential antibacterial properties . It is a complex organic molecule that contains a benzodioxin ring and a piperidine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, one method involves reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control .Molecular Structure Analysis
The molecular structure of this compound includes a 2,3-dihydro-1,4-benzodioxin-6-yl group and a piperidin-4-yl group . The exact molecular formula is C22H23NO4 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 365.4 g/mol . It has a computed XLogP3-AA value of 3.3, suggesting moderate lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors .科学的研究の応用
Bacterial Biofilm Inhibition
This compound has been found to have antibacterial properties, particularly in inhibiting bacterial biofilm growth. It was found to be an active inhibitor against pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . This makes it a potential candidate for the development of new antibacterial agents .
Hemolytic Activity
The compound has been studied for its hemolytic activity. Most of the new molecules synthesized with this compound were found to be mildly cytotoxic, which suggests they might be used as safe antibacterial agents .
Alzheimer’s Disease Treatment
The compound has been synthesized with other derivatives as potential therapeutic agents for Alzheimer’s disease . The inhibition activity of these synthesized molecules was studied to assess their possible therapeutic effect on this disease .
Antihypertensive Properties
The chiral motif of 2,3-dihydro-1,4 benzodioxane, which this compound contains, is widely used in various biologically active natural products and therapeutic agents. Some of these compounds have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns, such as the antihypertensive drug ®-doxazosin .
Antidepressant Properties
Compounds containing the 2,3-dihydro-1,4 benzodioxane motif have been found to have antidepressant properties. For example, the antidepressant MKC-242 contains this motif .
Antihepatotoxic Activities
The natural product flavolignan silybin, found in Silybum marianum Gaertn, contains the 1,4-benzodioxane ring system and exhibits noteworthy antihepatotoxic and antibacterial activity .
Anticancer Agents
2,3-Dihydrobenzoxathiine derivatives, a class of compounds related to the one you’re interested in, have been used as anticancer agents .
Artificial Sweeteners
These derivatives have also been used as artificial sweeteners .
作用機序
Target of Action
The primary targets of 2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone are cholinesterase enzymes . These enzymes play a crucial role in nerve function, and their inhibition is a common therapeutic strategy for treating Alzheimer’s disease .
Mode of Action
The compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain. The increased acetylcholine levels can help improve cognitive function in Alzheimer’s patients .
Biochemical Pathways
The compound affects the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine . By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine, leading to its accumulation. This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s where there is a deficiency of acetylcholine .
Pharmacokinetics
These properties can impact the bioavailability of the compound, influencing its therapeutic effectiveness .
Result of Action
The molecular effect of the compound’s action is the inhibition of cholinesterase enzymes, leading to an increase in acetylcholine levels . At the cellular level, this can enhance cholinergic transmission, improving cognitive function in conditions like Alzheimer’s disease .
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the synthesis of related compounds has been performed under dynamic pH control . Additionally, the compound’s stability could be affected by storage conditions .
将来の方向性
The future directions for research on this compound could include further exploration of its antibacterial properties , as well as investigation into other potential biological activities. Additionally, modifications to its chemical structure could be explored to enhance its properties or discover new functionalities .
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(10-3-5-15-6-4-10)11-1-2-12-13(9-11)18-8-7-17-12/h1-2,9-10,15H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUQTSPDXNGKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


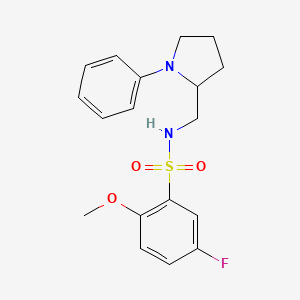
![3-[(3-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2432251.png)
![(E)-4-(Dimethylamino)-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2432253.png)
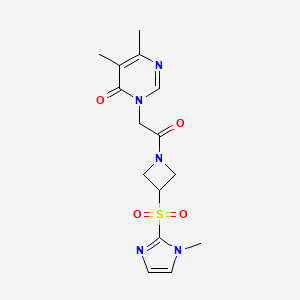
![1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride](/img/structure/B2432257.png)
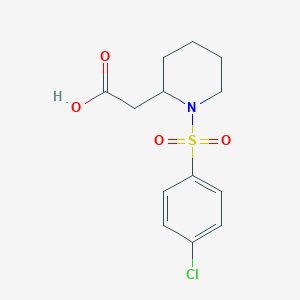
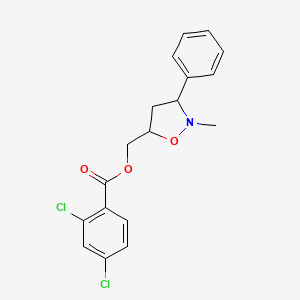
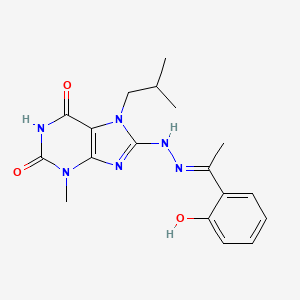
![5-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2432263.png)
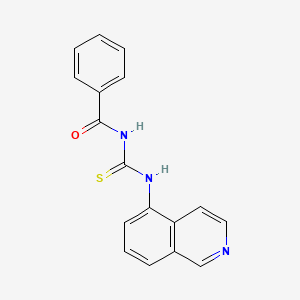
![2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one](/img/structure/B2432267.png)

